
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is a specialized chemical compound known for its versatile potential in scientific research and development . This compound features a cyclopropyl group, a trifluoromethyl group, and a pyridine ring, making it a unique and valuable molecule in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine typically involves the use of intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine . The reaction conditions often include palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The process may also involve the use of other reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to ensure the highest quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine
Uniqueness
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10F3N3 |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2-N-cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)5-3-7(13)8(14-4-5)15-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
Clave InChI |
AUCJTNKXQZZITP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(C=C(C=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


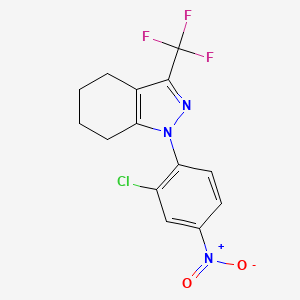
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)

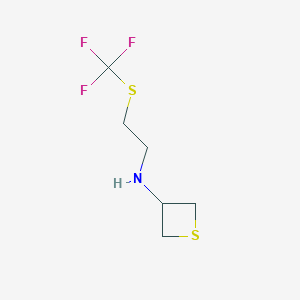
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
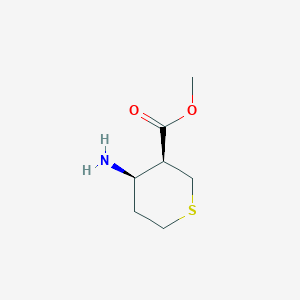
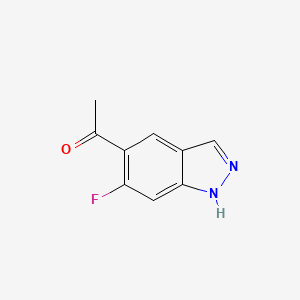
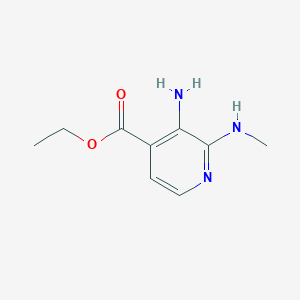
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)

![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007642.png)
